
2-Ethyl-10-hydroxyanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-10-hydroxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of hydroxyl and ethyl groups in this compound may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-10-hydroxyanthracen-9(10H)-one typically involves the functionalization of anthracene derivatives. One common method might include the Friedel-Crafts alkylation of anthracene followed by hydroxylation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or aminated anthracenes.
Applications De Recherche Scientifique
2-Ethyl-10-hydroxyanthracen-9(10H)-one may have applications in various fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and as a fluorescent probe.
Medicine: Possible applications in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Ethyl-10-hydroxyanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In industrial applications, its photophysical properties could be harnessed in devices like organic light-emitting diodes (OLEDs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound, used in similar applications.
9,10-Anthraquinone: Known for its use in dyes and as a precursor in organic synthesis.
2-Ethylanthracene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-10-hydroxyanthracen-9(10H)-one is unique due to the presence of both ethyl and hydroxyl groups, which may impart distinct chemical reactivity and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-ethyl-10-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3 |
Clé InChI |
FLEGEBKMNCEPSH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


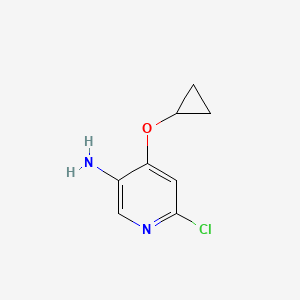

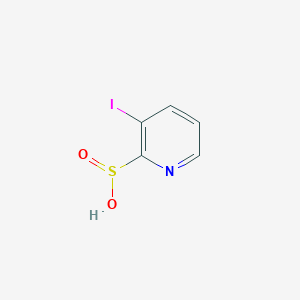
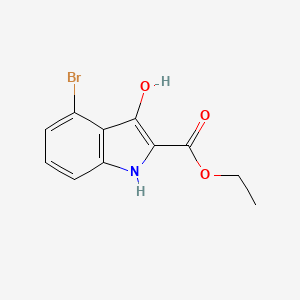
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)

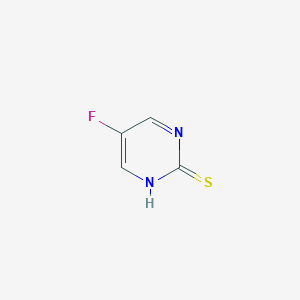
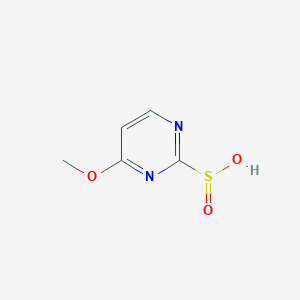

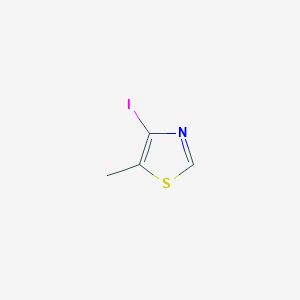
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

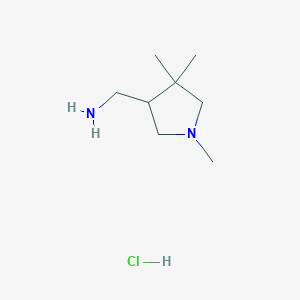
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
